molecular formula C13H23NO2 B13835120 5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine CAS No. 41696-74-6

5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine

Katalognummer: B13835120
CAS-Nummer: 41696-74-6
Molekulargewicht: 225.33 g/mol
InChI-Schlüssel: ZLNXXORAQOJWRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Ethoxyethoxy)-N,N-dimethylbicyclo[221]hept-2-en-2-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[221]heptene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-one with ethoxyethanol and dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as tetramethylammonium iodide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA in an organic solvent like dichloromethane.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of epoxides.

    Reduction: Formation of saturated bicyclic amines.

    Substitution: Formation of substituted bicyclic amines with various functional groups.

Wirkmechanismus

The mechanism by which 5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to changes in cellular pathways and functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[2.2.1]hept-5-en-2-one: A precursor in the synthesis of various bicyclic compounds.

    Bicyclo[2.2.1]hept-2-ene: Used in polymerization reactions and as a building block in organic synthesis.

    N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides: Compounds with similar bicyclic structures used in medicinal chemistry.

Uniqueness

5-(1-Ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxyethoxy group and the dimethylamine moiety allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Eigenschaften

CAS-Nummer

41696-74-6

Molekularformel

C13H23NO2

Molekulargewicht

225.33 g/mol

IUPAC-Name

5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine

InChI

InChI=1S/C13H23NO2/c1-5-15-9(2)16-13-8-10-6-11(13)7-12(10)14(3)4/h7,9-11,13H,5-6,8H2,1-4H3

InChI-Schlüssel

ZLNXXORAQOJWRU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C)OC1CC2CC1C=C2N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.